2,3,4-Pentanetriol

Vue d'ensemble

Description

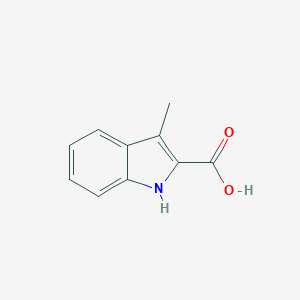

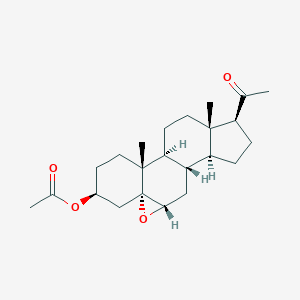

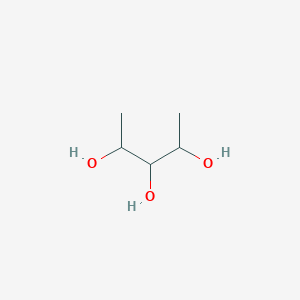

2,3,4-Pentanetriol is a chemical compound with the molecular formula C5H12O3 . It has an average mass of 120.147 Da and a monoisotopic mass of 120.078644 Da . It is also known by other names such as 1,5-Dideoxypentitol .

Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetriol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds. There are 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis

2,3,4-Pentanetriol has a molecular weight of 120.1470 . It has a boiling temperature of 518 K . The enthalpy of vaporization at 443 K is 78.9 kJ/mol .Applications De Recherche Scientifique

Synthesis and Metal Ion Reactions : 2,3,4-Pentanetrionetrioxime, derived from 2,4-pentanedione, reacts with various divalent metal ions, indicating its potential use in chemical reactions involving metal ions (Oh, Lee, & Jun, 1968).

Spectrophotometric Determination of Palladium : 2,3,4-Pentanetrione trioxime has been applied in the determination of palladium in synthetic and standard samples, suggesting its utility in analytical chemistry (Cacho, Lacoma, & Nerín, 1985).

Synthesis of Derivatives : 3-Methyl-1,3,5-pentanetriol and its mono- and diesters have been synthesized, showing the compound's versatility in creating various chemical derivatives (Santaniello et al., 1988).

Enantioselective Desymmetrization : The enantioselective desymmetrization of a prochiral pentane-1,3,5-triol derivative highlights its potential in stereoselective synthesis (Köhler & Wünsch, 2006).

Molecular Wheel Construction : The use of 3-methyl-1,3,5-pentanetriol in manganese carboxylate chemistry led to the creation of a unique molecular wheel structure, which could be significant in materials science and coordination chemistry (Zartilas et al., 2013).

High-Temperature Liquid Water Treatment : The treatment of triol compounds like 1,2,5-pentanetriol in high-temperature liquid water under high-pressure carbon dioxide showed potential for dehydration reactions, relevant in green chemistry and biomass conversion (Yamaguchi et al., 2010).

Biosynthesis of Alkanols and Alkanediols : Enzymatic promiscuity was exploited for catalyzing long-chain polyols including 1,2,5-pentanetriol, showing promise for synthetic biology applications in producing valuable chemicals (Dai et al., 2017).

Propriétés

IUPAC Name |

pentane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAIIULJXXEFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932835 | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Pentanetriol | |

CAS RN |

14642-48-9 | |

| Record name | 2,3,4-Pentanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)